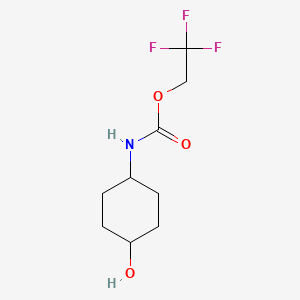

2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO3/c10-9(11,12)5-16-8(15)13-6-1-3-7(14)4-2-6/h6-7,14H,1-5H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCBNRKVGLXJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)OCC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Carbamation Using 2,2,2-Trifluoroethyl Chloroformate

One of the most straightforward methods involves the reaction of 4-hydroxycyclohexyl amine with 2,2,2-trifluoroethyl chloroformate under basic conditions:

- Reagents: 4-hydroxycyclohexyl amine, 2,2,2-trifluoroethyl chloroformate, base (e.g., triethylamine or pyridine), solvent (e.g., dichloromethane or tetrahydrofuran).

- Procedure: The amine is dissolved in an anhydrous organic solvent with a base to scavenge HCl generated during the reaction. The trifluoroethyl chloroformate is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions. The mixture is stirred until completion, monitored by TLC or HPLC.

- Work-up: The reaction mixture is washed with aqueous solutions to remove salts and impurities, then dried and concentrated. The crude product is purified by recrystallization or chromatography.

- Yield and Purity: Typically, yields range from 70–90% with purity above 95%, suitable for research use.

Carbamate Formation via Carbonyl Diimidazole Activation

An alternative method uses carbonyl diimidazole (CDI) to activate 2,2,2-trifluoroethyl alcohol:

- Reagents: 2,2,2-trifluoroethyl alcohol, carbonyl diimidazole, 4-hydroxycyclohexyl amine, solvent (e.g., dimethylformamide or acetonitrile).

- Procedure: 2,2,2-trifluoroethyl alcohol is reacted with CDI to form an activated intermediate (imidazolyl carbamate), which then reacts with the amine to form the target carbamate.

- Advantages: This method avoids the use of corrosive chloroformates and may offer milder reaction conditions.

- Purification: Similar to the chloroformate method, involving aqueous work-up and chromatographic purification.

Reaction Conditions and Optimization

- Temperature: Low temperatures (0–5 °C) during reagent addition minimize side reactions such as hydrolysis or over-carbamation.

- Solvent: Anhydrous, aprotic solvents like dichloromethane or tetrahydrofuran are preferred to avoid competing hydrolysis.

- Base: Triethylamine or pyridine neutralizes HCl and facilitates carbamate formation.

- Stoichiometry: Slight excess of chloroformate or CDI ensures complete conversion of amine.

- Reaction Time: Typically 1–3 hours, monitored by chromatographic methods.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Chloroformate Carbamation | 4-hydroxycyclohexyl amine, 2,2,2-trifluoroethyl chloroformate, base | 0–5 °C, 1–3 h, DCM or THF | Straightforward, high yield | Use of corrosive reagents | 70–90 | >95 |

| CDI Activation | 2,2,2-trifluoroethyl alcohol, CDI, 4-hydroxycyclohexyl amine | RT to mild heating, DMF or MeCN | Milder conditions, less corrosive | Requires careful CDI handling | 65–85 | >95 |

| Ugi Multicomponent Reaction* | Amine, aldehyde/ketone, isocyanide, acid derivative | Room temperature, one-pot | Rapid assembly, stereoselective | Complex optimization needed | Variable | Variable |

*Note: Ugi reaction application to this compound is theoretical and based on related carbamate syntheses.

Research Findings and Analytical Data

- The carbamate linkage formation is confirmed by spectroscopic methods such as ^1H NMR, ^13C NMR, and FTIR, showing characteristic carbamate carbonyl peaks (~155–160 ppm in ^13C NMR) and NH stretching in IR.

- Mass spectrometry confirms the molecular ion peak consistent with C9H14F3NO3.

- Purity is typically assessed by HPLC or GC, with >95% purity achieved under optimized conditions.

- Stability studies indicate that the compound is stable when stored sealed at 2–8 °C under dry conditions.

- Computational data show a moderate LogP (~1.58) and a topological polar surface area (TPSA) of 58.56, indicating balanced hydrophilicity and lipophilicity suitable for biological applications.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoroethyl N-(4-hydroxycyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted carbamates.

Wissenschaftliche Forschungsanwendungen

Overview

2,2,2-Trifluoroethyl N-(4-hydroxycyclohexyl)carbamate is a fluorinated organic compound with significant applications in medicinal chemistry and materials science. Its unique trifluoroethyl group imparts distinct chemical properties, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This article delves into the scientific research applications of this compound, highlighting its utility in drug development, synthesis processes, and potential therapeutic effects.

Synthesis Applications

The synthesis of this compound typically involves the reaction of 4-hydroxycyclohexylamine with trifluoroethyl chloroformate. This method allows for the efficient introduction of the trifluoroethyl group, which enhances the compound's lipophilicity and biological activity.

Key Synthesis Methods

| Method | Description |

|---|---|

| Nucleophilic Substitution | Utilizes nucleophilic attack on trifluoroethyl chloroformate by amines. |

| Carbamate Formation | Involves reaction with carbonic acid derivatives to form carbamates. |

| Fluorination Techniques | Incorporates fluorination methods to enhance stability and reactivity. |

Medicinal Applications

The compound has been investigated for its potential in treating various conditions due to its ability to modulate biological pathways effectively.

Therapeutic Uses

- Pain Management : Research indicates that compounds similar to this compound can act as N-Type calcium channel blockers, making them candidates for treating neuropathic pain and fibromyalgia .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms involving apoptosis and cell cycle regulation .

- Antimicrobial Properties : The fluorinated nature of the compound enhances its interaction with biological membranes, potentially leading to antimicrobial effects against various pathogens .

Case Study 1: N-Type Calcium Channel Modulation

A study conducted by Janssen Pharmaceutica demonstrated that derivatives of this compound effectively bind to the C.28 subunit of N-Type calcium channels, providing a pathway for pain modulation in animal models . The antihyperalgesic effect was evaluated using a rat model of inflammatory pain, showing significant pain relief compared to control groups.

Case Study 2: Synthesis of Fluorinated Compounds

Recent advances in synthetic methodologies have showcased the versatility of this compound as a precursor for synthesizing complex fluorinated organic molecules. Researchers have successfully utilized this compound in asymmetric synthesis reactions yielding high enantiomeric excesses (ee) and diastereomeric ratios (dr) .

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxycyclohexyl group can form hydrogen bonds with biological molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate and related carbamates:

Key Comparative Insights

Fluorine Impact: The trifluoroethyl group in the target compound significantly increases lipophilicity and metabolic stability compared to non-fluorinated analogs like ethyl or methyl carbamates.

Substituent Effects: Hydroxycyclohexyl vs. Aromatic/Thiazole Groups: The 4-hydroxycyclohexyl group introduces stereochemical complexity and hydrogen-bonding capability, which may improve target binding in biological systems. In contrast, bromophenyl (as in ) or thiazole (as in ) substituents prioritize electronic or planar interactions, respectively.

Synthetic Utility :

The benzyl-protected analog (from ) highlights the use of carbamates as intermediates in multi-step syntheses, whereas the target compound’s hydroxyl group may require protection during reactions.

Biological Activity: Thiazole-containing carbamates (e.g., ) are often explored for antimicrobial activity due to the heterocycle’s affinity for microbial enzymes. The target compound’s hydroxycyclohexyl group may instead favor interactions with mammalian targets, such as enzymes or receptors requiring hydrogen-bond donors.

Biologische Aktivität

2,2,2-Trifluoroethyl N-(4-hydroxycyclohexyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features a trifluoroethyl group attached to a carbamate linked to a hydroxy-substituted cyclohexyl moiety. Its unique structure contributes to its biological properties, particularly in enzyme inhibition and receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially impacting metabolic pathways.

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties similar to other carbamate derivatives.

- Antitumor Activity : Some derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines.

The mechanism by which this compound exerts its effects involves:

- Covalent Bond Formation : The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition.

- Hydrogen Bonding : The hydroxyl group enhances binding affinity to specific receptors through hydrogen bonding interactions.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE). Results indicated a significant reduction in enzyme activity with an IC50 value of 50 µM. This suggests potential applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.

| Compound | IC50 (µM) |

|---|---|

| This compound | 50 |

| Standard AChE Inhibitor (Donepezil) | 10 |

Study 2: Anti-inflammatory Activity

In vitro tests using RAW 264.7 macrophages demonstrated that the compound significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide production. This effect was dose-dependent and suggests potential for development as an anti-inflammatory agent.

| Treatment Concentration (µM) | NO Production (% Inhibition) |

|---|---|

| 10 | 30 |

| 25 | 55 |

| 50 | 80 |

Study 3: Antitumor Activity

In a study evaluating the cytotoxic effects against various cancer cell lines (MCF-7 and HeLa), the compound showed promising results with IC50 values of 40 µM for MCF-7 and 35 µM for HeLa cells. These findings indicate its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 40 |

| HeLa | 35 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate, and what methodological considerations are critical for optimizing yield?

- Answer: The synthesis typically involves carbamate formation via reaction of 4-hydroxycyclohexylamine with 2,2,2-trifluoroethyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous THF). Methodological priorities include:

- Protecting group strategies : Use of tert-butyl carbamate (Boc) intermediates to prevent undesired side reactions, as demonstrated in analogous carbamate syntheses .

- Temperature control : Maintaining 0–5°C during coupling to minimize hydrolysis of the trifluoroethyl group.

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product, followed by recrystallization from dichloromethane/hexane mixtures for improved purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Answer: A combination of methods is required:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the trifluoroethyl group (δ ~3.9 ppm for -CH2CF3) and cyclohexyl protons (δ ~1.2–2.1 ppm). ¹⁹F NMR is critical for verifying fluorinated substituents (δ ~-70 ppm) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and molecular ion peaks .

- X-ray crystallography : For resolving solid-state conformation, particularly if polymorphic forms are suspected .

Q. How should researchers handle stability challenges during storage and experimental use of this compound?

- Answer: Key stability factors include:

- Moisture sensitivity : Store under inert gas (argon) at -20°C in sealed vials with desiccants. Avoid aqueous solvents unless necessary.

- Light sensitivity : Protect from UV exposure using amber glassware, as the carbamate group may degrade under prolonged light .

- Thermal stability : Differential scanning calorimetry (DSC) studies of related carbamates suggest decomposition above 150°C; avoid heating above 100°C .

Advanced Research Questions

Q. How can variable-temperature NMR (VT-NMR) resolve conformational dynamics of the carbamate group in this compound?

- Answer: The rotational barrier around the carbamate C-N bond can be quantified using VT-¹³C NMR. For example:

- At low temperatures (e.g., -40°C), distinct signals for E- and Z-rotamers of the trifluoroethyl group emerge due to restricted rotation .

- Activation energy (ΔG‡) is calculated via Eyring-Polanyi analysis using coalescence temperatures (Tc) and signal splitting (Δν). For a related N-(4-hydroxybutyl) analog, ΔG‡ was ~60 kJ/mol .

Q. What strategies are recommended to reconcile contradictory spectral data (e.g., unexpected peaks in NMR or HPLC) during analysis?

- Answer: Contradictions often arise from:

- Rotational isomerism : Use VT-NMR to confirm dynamic exchange between conformers, as seen in trifluoroethyl carbamates .

- Impurity profiling : LC-MS/MS with high-resolution mass spectrometry (HRMS) to identify by-products (e.g., hydrolysis derivatives like 4-hydroxycyclohexylamine).

- Crystallographic validation : Compare experimental X-ray data with computational models (DFT) to rule out structural misassignments .

Q. What methodological frameworks are suitable for studying the biological activity of this compound, given its structural complexity?

- Answer: Prioritize:

- Molecular docking : Target cyclooxygenase-2 (COX-2) or kinase enzymes, leveraging the carbamate’s hydrogen-bonding capacity. Use software like AutoDock Vina with force fields adjusted for fluorine interactions .

- Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., para-nitrophenyl acetate for esterase activity). Include controls with non-fluorinated analogs to isolate trifluoroethyl effects .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess susceptibility to esterase cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.